Cas no 13117-60-7 (Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate))

Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) structure
13117-60-7 structure
Nome del prodotto:Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate)
Numero CAS:13117-60-7
MF:C14H18N5O7P
MW:399.295783519745
CID:119306
PubChem ID:115029

Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate)
    • monobutyryl cyclic AMP
    • Cyclic N6-monobutyryladenosine-3',5'-monophosphate
    • Cyclic N6-monobutyryl-AMP
    • Monobutyryl adnosine cyclic 3',5'-monophosphate
    • N(6)-Butyryl adenosine-3',5'-cyclic monophosphate
    • N(6)-Butyryl cyclic AMP
    • N(6)-Monobutyryl adenosine-3',5'-cyclic monophosphate
    • N(6)-Monobutyryl cyclic AMP
    • N6-Butyryl-3',5'-cyclic AMP
    • N6-Butyryladenosine 3',5'-cyclic phosphate
    • N6-Butyryl-cAMP
    • N6-Monobutyrylade
    • N6-Monobutyryl-cAMP
    • BUTYRAMIDE, N-(9-beta-D-RIBOFURANOSYL-9H-PURIN-6-YL)-, cyclic HYDROGEN PHOSPHATE
    • N(6)-butanoyl-cAMP
    • DTXSID60927103
    • Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate)
    • N(6)-butyryl-cAMP
    • NS00123894
    • Q27157909
    • N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid
    • 6-MB-cAMP
    • EINECS 251-382-2
    • N6-Monobutyryladenosine-3',5'-cyclic monophosphate
    • CHEBI:84605
    • Butyramide, N-(9-beta-D-ribofuranosyl-9H-purin-6-yl)-, cyclic hydrogen phosphate, sodium salt
    • N6-Monobutyryladenosine-3',5'-cyclic monophosphoric acid
    • N-{9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-9H-purin-6-yl}butanamide
    • Cyclic N6-monobutyryl AMP, sodium salt
    • Sodium N6-monobutyryl cyclic AMP
    • SCHEMBL9635980
    • 33116-16-4
    • N-(9-((4AR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl)butyramide
    • Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
    • N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide
    • 13117-60-7
    • Inchi: InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)
    • Chiave InChI: NVGDLMUKSMHEQT-UHFFFAOYSA-N
    • Sorrisi: CCCC(NC1N=CN=C2N(C3OC4COP(OC4C3O)(O)=O)C=NC=12)=O

Proprietà calcolate

  • Massa esatta: 399.09454
  • Massa monoisotopica: 399.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 4
  • Complessità: 627
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.9
  • Superficie polare topologica: 158Ų

Proprietà sperimentali

  • Densità: 1.98
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.813
  • PSA: 157.92
  • LogP: 0.41200
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd